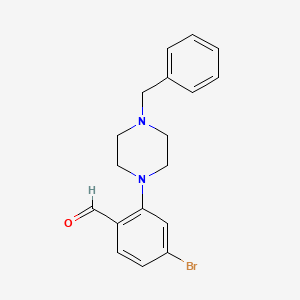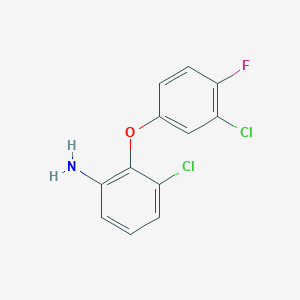
2,3',4-Trichlorobiphenyl
Übersicht
Beschreibung
2,3’,4-Trichlorobiphenyl is a member of the polychlorinated biphenyl family, which consists of biphenyl molecules with chlorine atoms attached at various positions. This compound is characterized by the presence of chlorine atoms at the 2, 3, and 4 positions on one of the benzene rings. Polychlorinated biphenyls were widely used in various industrial applications due to their chemical stability and insulating properties. their persistence in the environment and potential health hazards have led to significant regulatory restrictions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3’,4-Trichlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is usually conducted at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms at the desired positions .
Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,3’,4-Trichlorobiphenyl, was historically achieved through batch chlorination processes. These processes involved the chlorination of biphenyl in large reactors, followed by purification steps to isolate the desired chlorinated products. Due to environmental concerns, the production of polychlorinated biphenyls has been largely discontinued .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3’,4-Trichlorobiphenyl undergoes various chemical reactions, including:
Oxidation: In the atmosphere, it can react with hydroxyl radicals, leading to the formation of hydroxylated products.
Substitution: The chlorine atoms in 2,3’,4-Trichlorobiphenyl can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydroxyl radicals in the atmosphere.
Reduction: Anaerobic bacteria capable of organohalide respiration.
Substitution: Nucleophiles such as hydroxide ions or other halides.
Major Products Formed:
Oxidation: Hydroxylated biphenyls.
Reduction: Less chlorinated biphenyls.
Substitution: Biphenyl derivatives with different substituents
Wissenschaftliche Forschungsanwendungen
2,3’,4-Trichlorobiphenyl has been extensively studied in various scientific fields:
Wirkmechanismus
2,3’,4-Trichlorobiphenyl exerts its effects through several mechanisms:
Activation of Aryl Hydrocarbon Receptor: Binds to the aryl hydrocarbon receptor, leading to the activation of phase I and II xenobiotic metabolizing enzymes, such as cytochrome P450.
Disruption of Endocrine Function: Acts as an endocrine disruptor by interfering with hormone signaling pathways.
Cell Cycle Regulation: Involved in the regulation of cell cycle processes, potentially leading to toxic effects.
Vergleich Mit ähnlichen Verbindungen
- 2,3,4,5-Tetrachlorobiphenyl
- 2,4,4’-Trichlorobiphenyl
- 3,3’,4-Trichlorobiphenyl
Comparison: 2,3’,4-Trichlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects. Compared to other polychlorinated biphenyls, it may exhibit different environmental persistence, bioaccumulation potential, and toxicological profiles .
Eigenschaften
IUPAC Name |
2,4-dichloro-1-(3-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3/c13-9-3-1-2-8(6-9)11-5-4-10(14)7-12(11)15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBZAULFUPBZSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074181 | |
| Record name | 2,3',4-Trichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55712-37-3 | |
| Record name | 2,3',4-Trichlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055712373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3',4-Trichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3',4-TRICHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R1YUR0FC9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the main finding of the research paper concerning 2,3',4-Trichlorobiphenyl?
A1: The research paper primarily focuses on the broader toxicity of polychlorinated biphenyls (PCBs) and does not specifically investigate this compound in isolation. The abstract mentions this compound as one of the four PCB congeners tested, but the primary focus of the research is on the more toxic PCB52 and its metabolites. The study found that PCB52 and its metabolites were cytotoxic to both rat glioma cells (C6 cells) and primary mouse glial cells, suggesting potential neurotoxic effects. [] This research highlights the importance of studying the structure-dependent toxicity of PCBs and their potential role in neurodegenerative disorders.
Q2: How does the structure of PCBs, including this compound, relate to their toxicity?
A2: While the research abstract doesn't delve into the specific structure-activity relationships of this compound, it does highlight that different PCB congeners exhibit varying degrees of toxicity. The study found that PCB52 (2,2’,5,5’-tetrachlorobiphenyl) and its metabolites were significantly more toxic than other tested congeners, including this compound. [] This difference in toxicity among PCB congeners suggests that the number and position of chlorine atoms on the biphenyl rings play a crucial role in determining their biological activity and potential for toxicity. Further research is needed to elucidate the specific structural features of this compound and their contribution to its overall toxicity profile.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate](/img/structure/B1345057.png)
![1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1345058.png)












